Cas no 1214791-09-9 (3-Fluoro-2-(trifluoromethyl)cinnamic acid)

3-Fluoro-2-(trifluoromethyl)cinnamic acid 化学的及び物理的性質
名前と識別子
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- 3-fluoro-2-(trifluoromethyl)cinnamic acid
- 3-Fluoro-2-(trifluoromethyl)cinnamic acid
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- インチ: 1S/C10H6F4O2/c11-7-3-1-2-6(4-5-8(15)16)9(7)10(12,13)14/h1-5H,(H,15,16)/b5-4+
- InChIKey: OMLUSSZJVASQIB-SNAWJCMRSA-N
- ほほえんだ: FC1=CC=CC(/C=C/C(=O)O)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 285
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 37.3
3-Fluoro-2-(trifluoromethyl)cinnamic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013006326-1g |
3-Fluoro-2-(trifluoromethyl)cinnamic acid |
1214791-09-9 | 97% | 1g |
$1460.20 | 2023-09-04 | |
Alichem | A013006326-250mg |
3-Fluoro-2-(trifluoromethyl)cinnamic acid |
1214791-09-9 | 97% | 250mg |
$480.00 | 2023-09-04 | |
Alichem | A013006326-500mg |
3-Fluoro-2-(trifluoromethyl)cinnamic acid |
1214791-09-9 | 97% | 500mg |
$790.55 | 2023-09-04 |
3-Fluoro-2-(trifluoromethyl)cinnamic acid 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
3-Fluoro-2-(trifluoromethyl)cinnamic acidに関する追加情報
3-Fluoro-2-(trifluoromethyl)cinnamic Acid: A Comprehensive Overview
3-Fluoro-2-(trifluoromethyl)cinnamic acid (CAS No. 1214791-09-9) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and synthetic biology. This compound is characterized by its unique structure, which includes a fluoro group at the 3-position and a trifluoromethyl group at the 2-position of the cinnamic acid backbone. The combination of these substituents imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.
Recent advancements in chemical synthesis have enabled the efficient production of 3-fluoro-2-(trifluoromethyl)cinnamic acid, allowing researchers to explore its potential in drug discovery. The compound's structure is particularly appealing due to its ability to participate in diverse chemical reactions, such as cyclization and cross-coupling reactions. These reactions are pivotal in the development of bioactive molecules with complex architectures, which are often required for targeting specific biological pathways.
In the context of medicinal chemistry, 3-fluoro-2-(trifluoromethyl)cinnamic acid has been utilized as a precursor for constructing heterocyclic compounds. These compounds are known for their ability to modulate enzyme activity and receptor binding, making them promising candidates for treating diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that derivatives of this compound can inhibit kinases involved in cancer cell proliferation, highlighting its potential as an anticancer agent.
Beyond its role in drug discovery, 3-fluoro-2-(trifluoromethyl)cinnamic acid has also found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel materials for catalysis and sensing applications. For example, researchers have reported the use of this compound in creating metal-organic frameworks (MOFs) that exhibit high catalytic activity in carbon dioxide reduction reactions. This application underscores the versatility of the compound across multiple scientific disciplines.
The synthesis of 3-fluoro-2-(trifluoromethyl)cinnamic acid typically involves a multi-step process that combines fluorination and trifluoromethylation techniques. Recent breakthroughs in fluorination chemistry have made this process more efficient and scalable, enabling larger-scale production for both research and industrial purposes. The use of microwave-assisted synthesis and continuous flow reactors has further enhanced the yield and purity of the compound, making it more accessible for various applications.
From an environmental standpoint, 3-fluoro-2-(trifluoromethyl)cinnamic acid exhibits favorable biodegradation properties under controlled conditions. This characteristic is particularly important for ensuring the sustainability of processes involving this compound. Researchers have explored its degradation pathways under different pH levels and temperatures, providing insights into its eco-friendly disposal methods.
In conclusion, 3-fluoro-2-(trifluoromethyl)cinnamic acid stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across multiple fields. Its unique structure, coupled with recent advancements in synthetic methodologies and application development, positions it as a key molecule for future innovations in medicine, materials science, and beyond.
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